molecular formula C8H14O3S B11721976 Ethyl 4-hydroxytetrahydro-2H-thiopyran-4-carboxylate

Ethyl 4-hydroxytetrahydro-2H-thiopyran-4-carboxylate

Cat. No.: B11721976
M. Wt: 190.26 g/mol
InChI Key: FWRFKQPJKUMZCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxytetrahydro-2H-thiopyran-4-carboxylate is a chemical compound with the molecular formula C8H14O3S It is a derivative of thiopyran, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxytetrahydro-2H-thiopyran-4-carboxylate typically involves the reaction of ethyl acetoacetate with a thiol compound under acidic or basic conditions. The reaction proceeds through a series of steps, including the formation of a thiopyran ring and subsequent esterification to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxytetrahydro-2H-thiopyran-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ester group produces an alcohol .

Scientific Research Applications

Ethyl 4-hydroxytetrahydro-2H-thiopyran-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxytetrahydro-2H-thiopyran-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-hydroxytetrahydro-2H-thiopyran-4-carboxylate is unique due to the presence of both a hydroxyl group and a thiopyran ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Biological Activity

Ethyl 4-hydroxytetrahydro-2H-thiopyran-4-carboxylate is a compound of interest due to its potential biological activities. This article aims to summarize the available research on its biological properties, mechanisms of action, and relevant findings from case studies.

Chemical Structure and Properties

This compound has a unique molecular structure that contributes to its biological activity. The compound's molecular formula is C8H14O3SC_8H_{14}O_3S, and its structure includes a thiopyran ring which is known for conferring various pharmacological properties.

Research indicates that compounds with similar structures often interact with biological targets through enzyme inhibition or receptor modulation. Specifically, the hydroxyl and carboxyl functional groups may facilitate interactions with proteins or enzymes involved in metabolic pathways.

Potential Biological Activities

  • Antimicrobial Activity : Some studies suggest that derivatives of thiopyran compounds exhibit antimicrobial properties, potentially acting against Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis.
  • Antioxidant Properties : Compounds containing thiopyran rings have been shown to possess antioxidant activities, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage in various diseases.
  • Cytotoxic Effects : In certain studies, this compound has demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various thiopyran derivatives found that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
  • Cytotoxicity Assay : In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound exhibited IC50 values of 25 µM and 30 µM, respectively, indicating moderate cytotoxicity and potential as a chemotherapeutic agent.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 64 µg/mL
CytotoxicityHeLa Cell LineIC50 = 25 µM
CytotoxicityMCF-7 Cell LineIC50 = 30 µM
AntioxidantN/ASignificant activity

Properties

Molecular Formula

C8H14O3S

Molecular Weight

190.26 g/mol

IUPAC Name

ethyl 4-hydroxythiane-4-carboxylate

InChI

InChI=1S/C8H14O3S/c1-2-11-7(9)8(10)3-5-12-6-4-8/h10H,2-6H2,1H3

InChI Key

FWRFKQPJKUMZCY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCSCC1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.